CID 87111397
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Overview
Description
The compound with the identifier “CID 87111397” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 87111397 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 87111397 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of CID 87111397 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
CID 87111397 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and potential applications. Some similar compounds include those listed in the PubChem database with similar structural features.
Properties
CAS No. |
217487-19-9 |
---|---|
Molecular Formula |
C11H12NaO6S |
Molecular Weight |
295.27 g/mol |
InChI |
InChI=1S/C11H10O5S.Na.H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;/h2-5H,6H2,1H3,(H,14,15,16);;1H2 |
InChI Key |
CSENBGRUBJSSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
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